2-{[({[amino(phenyl)methylene]amino}oxy)carbonyl]amino}naphthalene
Beschreibung
2-{[({[amino(phenyl)methylene]amino}oxy)carbonyl]amino}naphthalene is a complex organic compound with the molecular formula C18H15N3O2 It is characterized by the presence of a naphthalene ring system substituted with an amino group, a phenyl group, and a methylene group, among other functional groups
Eigenschaften
IUPAC Name |
[(Z)-[amino(phenyl)methylidene]amino] N-naphthalen-2-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c19-17(14-7-2-1-3-8-14)21-23-18(22)20-16-11-10-13-6-4-5-9-15(13)12-16/h1-12H,(H2,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXRRYIZONXZDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOC(=O)NC2=CC3=CC=CC=C3C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/OC(=O)NC2=CC3=CC=CC=C3C=C2)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 2-{[({[amino(phenyl)methylene]amino}oxy)carbonyl]amino}naphthalene typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of naphthalene derivatives with appropriate reagents to introduce the amino and phenyl groups. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product . Industrial production methods may involve optimization of these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
2-{[({[amino(phenyl)methylene]amino}oxy)carbonyl]amino}naphthalene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Wissenschaftliche Forschungsanwendungen
2-{[({[amino(phenyl)methylene]amino}oxy)carbonyl]amino}naphthalene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme activity and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 2-{[({[amino(phenyl)methylene]amino}oxy)carbonyl]amino}naphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, altering their activity and function. This interaction is mediated by the compound’s functional groups, which can form hydrogen bonds, hydrophobic interactions, and other types of chemical bonds with the target molecules .
Vergleich Mit ähnlichen Verbindungen
2-{[({[amino(phenyl)methylene]amino}oxy)carbonyl]amino}naphthalene can be compared with other similar compounds, such as:
2-{[({[amino(phenyl)methylene]amino}oxy)carbonyl]amino}benzene: This compound has a similar structure but with a benzene ring instead of a naphthalene ring.
2-{[({[amino(phenyl)methylene]amino}oxy)carbonyl]amino}anthracene: This compound features an anthracene ring system, which provides different chemical properties and reactivity. The uniqueness of this compound lies in its naphthalene ring system, which imparts specific chemical and physical properties that are distinct from those of its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
